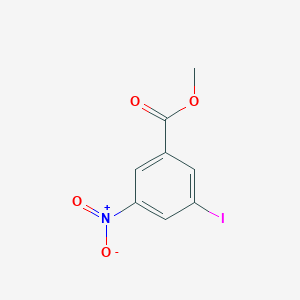

Methyl 3-iodo-5-nitrobenzoate

Vue d'ensemble

Description

“Methyl 3-iodo-5-nitrobenzoate” is a chemical compound with the molecular formula C₈H₆INO₄ . It has a molecular weight of 307.042 Da . It is used in various chemical reactions as an intermediate .

Synthesis Analysis

The synthesis of “Methyl 3-iodo-5-nitrobenzoate” could potentially involve a nitration process similar to the nitration of methyl benzoate . This process involves the substitution of an NO₂ group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .

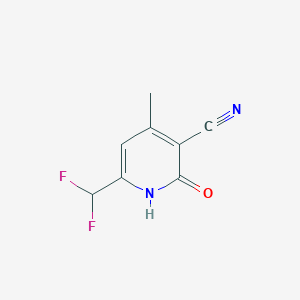

Molecular Structure Analysis

The molecular structure of “Methyl 3-iodo-5-nitrobenzoate” consists of a benzene ring with a methyl ester group (COOCH₃), an iodine atom, and a nitro group (NO₂) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .

Chemical Reactions Analysis

“Methyl 3-iodo-5-nitrobenzoate” can participate in various chemical reactions. For instance, it could potentially undergo a series of reactions involving nitration, conversion of the nitro group to an amine, and bromination .

Applications De Recherche Scientifique

1. Synthesis of 5-methyl-2-nitrobenzoic acid

- Summary of the application: Methyl 3-iodo-5-nitrobenzoate is used in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one. This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .

- Methods of application or experimental procedures: The synthesis involves a new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The main advantages of this procedure are that it utilizes a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .

- Results or outcomes: The production of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . This new method offers improved selectivity, waste disposal, and process safety .

2. High-power laser, ultrahigh cooling, sensor and detector applications

- Summary of the application: Methyl 3-iodo-5-nitrobenzoate is used in the growth of a new brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate (B4M3NB0.5H) NLO single crystal. This crystal is a promising material for high-power laser, ultrahigh cooling, sensor and detector applications .

- Methods of application or experimental procedures: The B4M3NB0.5H NLO single crystal was harvested from a saturated solution by the solvent evaporation method . The crystal system and symmetric type of the B4M3NB0.5H compound were analyzed by structure analysis .

- Results or outcomes: The SHG efficiency of the grown crystal is 5.11 times superior to the KDP material . The crystal has good crystalline nature, which was analyzed by HRXRD study . The TGA and DTA spectrum confirms that the title compound is thermally stable up to 101 °C .

In addition, Methyl 3-iodo-5-nitrobenzoate could potentially be used in multistep synthesis processes in organic chemistry . These processes often involve several reactions, such as nitration, conversion from the nitro group to an amine, and bromination . The specific applications of these processes would again depend on the particular compounds being synthesized.

In addition, Methyl 3-iodo-5-nitrobenzoate could potentially be used in multistep synthesis processes in organic chemistry . These processes often involve several reactions, such as nitration, conversion from the nitro group to an amine, and bromination . The specific applications of these processes would again depend on the particular compounds being synthesized.

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-iodo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZUTMKPZFZYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427260 | |

| Record name | methyl 3-iodo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-iodo-5-nitrobenzoate | |

CAS RN |

50765-19-0 | |

| Record name | methyl 3-iodo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)